Sodium diallyloxyacetate
Description
Sodium diallyloxyacetate (C₈H₁₁O₄Na) is the sodium salt of diallyloxyacetic acid. It is primarily utilized as a crosslinking agent in polymer chemistry, particularly in cosmetic formulations. For instance, it is employed in inverse latexes to stabilize emulsions and enhance the texture of cosmetic products . Its role in forming cross-linked networks in copolymers, such as those involving acrylamide and ammonium acrylate, makes it critical for creating durable, flexible materials in skincare and haircare products .
Properties
CAS No. |
24310-01-8 |
|---|---|
Molecular Formula |
C8H11NaO4 |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
sodium;2,2-bis(prop-2-enoxy)acetate |
InChI |
InChI=1S/C8H12O4.Na/c1-3-5-11-8(7(9)10)12-6-4-2;/h3-4,8H,1-2,5-6H2,(H,9,10);/q;+1/p-1 |
InChI Key |
NGSRGPMIUOKCKY-UHFFFAOYSA-M |
SMILES |
C=CCOC(C(=O)[O-])OCC=C.[Na+] |
Canonical SMILES |
C=CCOC(C(=O)[O-])OCC=C.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium Chloroacetate (C₂H₃ClO₂·Na)
- Applications: Primarily used in chemical synthesis. Limited evidence on specific industrial roles, but its safety data sheet (SDS) highlights its reactive nature .
- Reactivity and Hazards :
Sodium Dichloroacetate (C₂HCl₂O₂Na)
- Reactivity and Hazards :
- Key Difference : Lacks the polymer-stabilizing properties of sodium diallyloxyacetate. Its hazards limit its utility outside controlled environments.
Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate (C₉H₇O₈Na)
- Applications : Used in pharmaceuticals, agrochemicals, and material science due to its antioxidant and chelating properties .
- Key Difference : Its trihydroxybenzoyl group enables applications in drug synthesis and advanced material design, diverging from this compound’s niche in polymer crosslinking.
Sodium Acetate (C₂H₃O₂Na)
- Applications : A ubiquitous compound in food preservation, buffer solutions, and heating pads.
- Key Difference : Lacks functional groups (e.g., allyloxy or chloro) for specialized reactions, making it less versatile in advanced polymer chemistry compared to this compound.
Sodium Dehydroacetate (C₈H₇O₄Na)
- Applications : A preservative and antimicrobial agent in food and cosmetics .
- Key Difference : While both it and this compound are used in cosmetics, sodium dehydroacetate functions as a preservative , whereas this compound modifies material properties through crosslinking.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Industrial Relevance
- This compound is pivotal in cosmetic formulations for improving emulsion stability, as evidenced by its use in patents by L’Oréal . Its low toxicity profile allows safe integration into skincare products.
- Sodium chloroacetate and dichloroacetate are avoided in consumer products due to their corrosive and reactive nature , with research focused on their roles in synthetic chemistry .
- Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate is under exploration for antioxidant applications, diverging from this compound’s mechanical role in polymers .
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